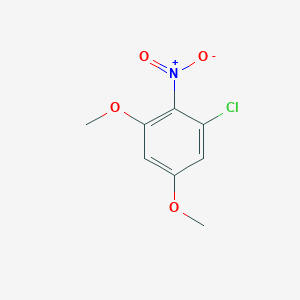

1-Chloro-3,5-dimethoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPIOGWYXZJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059005 | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-25-5 | |

| Record name | 1-Chloro-3,5-dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,5-dimethoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-nitro-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Chloro-2-nitro-3,5-dimethoxybenzene, a substituted nitroaromatic compound. The information presented herein is intended to support research and development activities by offering detailed insights into its chemical properties, synthesis, reactivity, and safe handling.

Chemical Identity and Properties

Nomenclature and Identifiers

-

IUPAC Name : 1-chloro-3,5-dimethoxy-2-nitrobenzene[]

-

Synonyms :

-

Benzene, 1-chloro-3,5-dimethoxy-2-nitro-[]

-

1-Chloro-2-nitro-3,5-dimethoxybenzene[]

-

3-Chloro-1,5-dimethoxy-2-nitrobenzene[]

-

-

CAS Number : 90-25-5

-

Molecular Formula : C₈H₈ClNO₄[2]

-

Molecular Weight : 217.61 g/mol [2]

Physicochemical Properties

The key physical and chemical properties of 1-Chloro-2-nitro-3,5-dimethoxybenzene are summarized in the table below.

| Property | Value | Source |

| Melting Point | 123 °C | |

| Boiling Point | 352.2 ± 37.0 °C at 760 mmHg | |

| Density | 1.349 ± 0.06 g/cm³ | |

| Appearance | Solid (predicted) | - |

| Solubility | Insoluble in water (predicted) | - |

Structural Information

| Identifier | Value | Source |

| SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [2] |

| InChI | InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | [2] |

| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The synthesis of 1-Chloro-2-nitro-3,5-dimethoxybenzene can be approached through a few strategic routes, primarily involving the sequential introduction of substituents onto a benzene ring. The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Synthetic Pathway Overview

A logical and common approach involves a two-step process starting from 1,3-dimethoxybenzene. This strategy leverages the activating and ortho-, para-directing nature of the methoxy groups for the initial nitration step, followed by chlorination.

Caption: Plausible synthetic workflow for 1-Chloro-2-nitro-3,5-dimethoxybenzene.

Detailed Experimental Protocols

Step 1: Nitration of 1,3-Dimethoxybenzene

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Reagent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to the cooled sulfuric acid while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side product formation.

-

Substrate Addition: Add 1,3-dimethoxybenzene dropwise to the reaction mixture, ensuring the temperature remains controlled. The strong activating effect of the two methoxy groups makes this reaction rapid.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, pour the reaction mixture over ice-water to precipitate the product. Filter the solid, wash with cold water until neutral, and then dry.

-

Purification: The primary product will be 1,3-dimethoxy-2-nitrobenzene, though other isomers may form. Purification via recrystallization or column chromatography is necessary.

Step 2: Chlorination of 1,3-Dimethoxy-2-nitrobenzene

-

Reaction Setup: Dissolve the purified 1,3-dimethoxy-2-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).

-

Chlorinating Agent: Bubble chlorine gas through the solution or add a liquid chlorinating agent (e.g., sulfuryl chloride) dropwise. The reaction is typically performed in the absence of light to prevent radical chain reactions.

-

Reaction Monitoring: Monitor the formation of the desired product by TLC or GC.

-

Work-up: Once the reaction is complete, quench the mixture with water. Separate the organic layer, wash with a sodium bicarbonate solution and then brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 1-Chloro-2-nitro-3,5-dimethoxybenzene.

Chemical Reactivity and Potential Applications

The reactivity of 1-Chloro-2-nitro-3,5-dimethoxybenzene is dictated by the interplay of its four substituents on the aromatic ring. This complex substitution pattern makes it a versatile intermediate for synthesizing more complex molecules.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is highly substituted, which influences further EAS reactions. The two methoxy groups are strong activating, ortho-, para-directing groups, while the nitro and chloro groups are deactivating, meta-directing groups. The net effect is a complex directional influence.

Sources

Technical Guide: Solubility Profile & Characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene , a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs).

Executive Summary

This compound (CAS: 90-25-5) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic APIs. Its solubility behavior is governed by the interplay between the electron-withdrawing nitro/chloro groups and the electron-donating methoxy substituents.

Understanding the solubility landscape of this compound is critical for:

-

Reaction Solvent Selection: Maximizing kinetics in nucleophilic aromatic substitutions.

-

Purification: Designing effective crystallization processes to remove regioisomers (e.g., 1-chloro-2,4-dimethoxy-5-nitrobenzene).

-

Process Safety: Avoiding uncontrolled precipitation in flow reactors.

This guide provides a predictive solubility matrix, thermodynamic modeling frameworks, and validated protocols for experimental determination.

Physicochemical Profile & Mechanistic Solubility Analysis

To predict solubility behavior, we must analyze the molecular interactions driven by the compound's functional groups.

| Feature | Moiety | Electronic Effect | Solubility Impact |

| Lipophilicity | Chloro (-Cl) | Inductive Withdrawal (-I) | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics. |

| Polarity | Nitro (-NO₂) | Resonance Withdrawal (-M) | Increases dipole moment; promotes solubility in polar aprotic solvents (DMSO, DMF). |

| H-Bonding | Methoxy (-OCH₃) | Inductive Donation (+I) | Acts as a Hydrogen Bond Acceptor (HBA); facilitates moderate solubility in alcohols. |

| Lattice Energy | Crystal Packing | High melting point (123°C) suggests strong lattice energy, requiring thermal energy (heating) for dissolution in semi-polar solvents. |

Predicted Solubility Matrix

Based on the "Like Dissolves Like" principle and structural analogs (e.g., 1-chloro-2,4-dinitrobenzene), the solubility profile is categorized below:

| Solvent Class | Solvents | Solubility Rating | Operational Note |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Primary solvent for synthesis and extraction. |

| Polar Aprotic | DMF, DMSO, NMP | High | Excellent for nucleophilic substitution reactions; difficult to remove. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Ideal for solvent exchange and crystallization cooling curves. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Strongly temperature-dependent; ideal crystallization solvents . |

| Aromatics | Toluene, Xylene | Moderate | Good for high-temperature reactions; moderate solubility at RT. |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | Used to force precipitation or wash filter cakes. |

| Aqueous | Water | Insoluble | Immiscible; product precipitates immediately upon water addition. |

Thermodynamic Modeling of Solubility

For precise process control, solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis of experimental data.

Interpretation:

-

Parameter B : Reflects the enthalpy of solution. A negative value indicates an endothermic process (solubility increases with T).

-

Parameter C : Accounts for the temperature dependence of the heat capacity difference.

Technical Insight: For this compound, the dissolution is endothermic . Researchers should expect a steep solubility curve in alcohols (MeOH/EtOH), making them superior for cooling crystallization compared to Toluene, which typically exhibits a flatter solubility curve.

Experimental Protocol: Solubility Determination

Standard Operating Procedure (SOP) for generating precise solubility data.

Method: Dynamic Laser Monitoring (Synthetic Method)

This method is superior to the static gravimetric method as it eliminates sampling errors and filtration issues.

Apparatus Setup

-

Jacketed Glass Vessel (50 mL): Equipped with a mechanical stirrer and reflux condenser.

-

Thermostat: Precise temperature control (

K). -

Laser Transmissometer: To detect the disappearance of solid particles (turbidity point).

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of this compound into the vessel. -

Solvent Addition: Add a known mass (

) of the target solvent (e.g., Ethanol). -

Heating Phase: Heat the mixture slowly (

K/min) while stirring (300 rpm). -

Detection: Monitor the laser transmittance. The temperature at which transmittance hits maximum (clear solution) is recorded as

. -

Incremental Addition: Add more solute to the same vessel and repeat to generate a full curve (

). -

Calculation: Convert mass ratios to mole fraction (

) for each point.

Visualization: Solubility & Crystallization Logic

Figure 1: Solubility Determination & Data Fitting Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic modeling.

Caption: Workflow for determining solubility via the dynamic laser method and fitting data to the Apelblat model.

Figure 2: Purification via Cooling Crystallization

This diagram illustrates how to leverage the solubility differential in alcohols.

Caption: Optimization of purification using temperature-dependent solubility in ethanol.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66655, this compound. Retrieved from [Link]

- Sha, F., et al. (2014). Thermodynamic Models for Solubility of Nitro-Chloro-Benzenes in Organic Solvents. Journal of Chemical & Engineering Data.

-

CAS Common Chemistry. (2025).[1] CAS RN 90-25-5 Details. Retrieved from [Link][1]

Sources

suppliers and price of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

An In-Depth Technical Guide to 1-Chloro-3,5-dimethoxy-2-nitrobenzene for Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive chloro substituent, and two electron-donating methoxy groups—creates a nuanced chemical reactivity profile that can be strategically exploited by researchers in medicinal chemistry and drug development. The presence of these distinct functional groups on a single scaffold allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures, including heterocyclic systems and substituted anilines that form the core of many pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and procurement for scientists engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is typically a solid at room temperature. Its core physical and chemical identifiers are summarized in the table below. Understanding these properties is critical for its proper handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| CAS Number | 90-25-5 | [1][] |

| Molecular Formula | C₈H₈ClNO₄ | [][3] |

| Molecular Weight | 217.61 g/mol | [][3] |

| IUPAC Name | This compound | [] |

| Melting Point | 123 °C | [] |

| Boiling Point | 352.2 ± 37.0 °C at 760 mmHg | [] |

| Density | 1.349 ± 0.06 g/cm³ | [] |

| Appearance | Solid (form may vary by supplier) | General |

| InChI Key | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [][3] |

| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [3] |

Spectroscopic Data Insights

While experimentally derived spectra for this compound are not widely available in public databases, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet would correspond to the two equivalent aromatic protons on the benzene ring, likely appearing in the aromatic region (δ 6.5-7.5 ppm). The second singlet, integrating to six protons, would represent the two equivalent methoxy groups, typically found in the δ 3.8-4.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six unique carbon environments: two for the methoxy groups, and four for the aromatic carbons (two protonated, two quaternary). The carbon bearing the nitro group would be significantly downfield, as would the carbon attached to the chlorine atom.

-

IR Spectroscopy: Key infrared absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the methoxy groups would appear around 1200-1250 cm⁻¹, and C-Cl stretching would be observed in the fingerprint region (below 800 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₈ClNO₄. The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated and are presented below.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 218.02147 | 140.6 |

| [M+Na]⁺ | 240.00341 | 150.3 |

| [M-H]⁻ | 216.00691 | 145.0 |

| [M]⁺ | 217.01364 | 145.1 |

Synthesis and Purification

The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution (chlorination) of the readily available precursor, 3,5-dimethoxynitrobenzene. The two methoxy groups are ortho-, para-directing and strongly activating, while the nitro group is a meta-directing deactivator. In this specific substrate, the position between the two methoxy groups (C2) is sterically hindered, and the positions ortho to the nitro group (C2, C6) are deactivated. The position para to both methoxy groups (C4) is also the position meta to the nitro group, making it the most electronically favorable site for electrophilic attack. However, chlorination at the C2 position, while electronically less favored than C4, is still possible.

Below is a representative, field-proven protocol for the chlorination of an activated dimethoxybenzene system, adapted from established methodologies for similar substrates.[5]

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 3,5-dimethoxynitrobenzene.

Materials:

-

3,5-dimethoxynitrobenzene

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,5-dimethoxynitrobenzene (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be gently heated (e.g., to 40-50 °C) if proceeding slowly.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, particularly from the ortho position, strongly activates the chlorine atom for SNAr. This allows for the displacement of the chloride with a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse derivatives. This reaction is a cornerstone of building complex molecules from this scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline under various conditions (e.g., catalytic hydrogenation with Pd/C, reduction with metals like iron or tin in acidic media). This transformation is fundamental in drug development, as the resulting 2-chloro-3,5-dimethoxyaniline is a valuable precursor for synthesizing heterocycles, amides, and ureas. A notable example is its potential use in synthesizing kinase inhibitors, where substituted anilines are common pharmacophores.[6]

-

Modulation of the Methoxy Groups: While generally stable, the methoxy groups can be demethylated using strong Lewis acids like BBr₃ to reveal the corresponding phenol functionalities. This unmasking of hydroxyl groups can be a late-stage synthetic step to introduce new points for derivatization or to modulate solubility and hydrogen bonding capacity.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound (C8H8ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. US9067896B2 - Crystalline forms of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl) -phenylamino]-pyrimidin-4-yl}-1-methyl-urea and salts thereof - Google Patents [patents.google.com]

1-Chloro-3,5-dimethoxy-2-nitrobenzene toxicity and handling precautions

Executive Summary

1-Chloro-3,5-dimethoxy-2-nitrobenzene (CAS: 90-25-5) is a highly functionalized nitroaromatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs) and dyes. Its chemical structure—featuring a nitro group ortho to a chlorine atom and flanked by electron-donating methoxy groups—imparts unique reactivity but also significant toxicological hazards.

Critical Hazards:

-

Acute Toxicity: Highly toxic via inhalation, ingestion, and dermal absorption .

-

Hematotoxicity: A potent inducer of methemoglobinemia , causing cellular hypoxia even at low exposure levels.

-

Reactivity: Thermally sensitive; potential for runaway decomposition if heated under confinement or mixed with strong reducing agents.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 90-25-5 |

| Synonyms | 2-Nitro-3,5-dimethoxychlorobenzene; 6-Chloro-2,4-dimethoxynitrobenzene |

| Molecular Formula | C₈H₈ClNO₄ |

| Molecular Weight | 217.61 g/mol |

| Physical State | Yellow crystalline solid |

| Melting Point | 117–123 °C (Isomer dependent, typically >100°C) |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO |

| Reactivity Class | Nitroaromatic (SNAr active) |

Toxicological Profile: The Methemoglobinemia Mechanism[5]

The primary occupational risk of this compound is methemoglobinemia . Unlike simple irritants, this compound acts systemically. Upon absorption (often through intact skin), the nitro group is metabolically reduced to reactive intermediates that oxidize hemoglobin.

Mechanism of Action

The compound undergoes hepatic reduction. The nitro group (–NO) is reduced to a hydroxylamine (–NHOH) intermediate. This metabolite engages in a redox cycle with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺), which cannot bind oxygen.

Figure 1: Metabolic pathway leading to methemoglobinemia. Note the "Redox Cycling" step, where a small amount of metabolite can oxidize a large amount of hemoglobin.

Clinical Symptoms of Exposure

-

Mild (<15% MetHb): Asymptomatic or slight headache.

-

Moderate (15–40% MetHb): Cyanosis (blue lips/fingernails), fatigue, dizziness, chocolate-brown blood.

-

Severe (>40% MetHb): Dyspnea, arrhythmia, seizures, coma.

Risk Assessment & Control Strategies

Due to the compound's potency and skin permeability, it requires Occupational Health Band (OHB) 3 or 4 containment strategies.

Hierarchy of Controls

| Control Level | Implementation Strategy |

| Elimination | Use automated dispensing to avoid handling solids. |

| Engineering | Isolator or Class II Biological Safety Cabinet (BSC) for weighing. Local Exhaust Ventilation (LEV) for reactor charging. |

| Administrative | "buddy system" for synthesis; Medical surveillance (baseline MetHb check). |

| PPE (Critical) | Double Nitrile Gloves (0.11mm min) or Silver Shield® laminates. Tyvek® sleeves. P100/N95 respirator if outside containment. |

Safe Handling Workflow

The following workflow ensures containment from storage to waste.

Figure 2: Operational workflow for handling high-potency nitroaromatics. Emphasis on "Closed System" transfer to prevent dust generation.

Experimental & Synthesis Considerations

Reactivity Hazards

-

SNAr Activity: The chlorine atom at position 1 is activated by the ortho-nitro group. While this makes it a useful scaffold for nucleophilic substitution (e.g., with amines or alkoxides), it also means it will react rapidly with nucleophilic biological tissues (proteins/DNA).

-

Thermal Instability: Nitro-methoxy compounds can possess high decomposition energies.

-

Precaution: Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

-

Precaution: Never distill the neat liquid/solid; use high-vacuum distillation or column chromatography for purification.

-

Decontamination Protocol

In the event of a spill (solid or solution):

-

Evacuate the immediate area.

-

Don PPE: Full-face respirator (P100 + Organic Vapor cartridge), Tyvek suit, double gloves.

-

Contain: Cover with a solvent-dampened pad (to prevent dust) or absorbent pads (if liquid).

-

Clean: Wipe surfaces with 10% Sodium Dithionite (Na₂S₂O₄) solution followed by detergent water. The dithionite reduces the nitro group to an amine, breaking the specific toxicity pathway, though the product remains hazardous and must be collected.

-

Disposal: All waste must be labeled "Toxic Nitroaromatic" and sent for incineration.

Emergency Response

First Aid Priorities:

-

Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Speed is critical to prevent absorption.

-

Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[1]

-

Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Medical Note: If the patient exhibits signs of cyanosis (blue skin) or respiratory distress, suspect Methemoglobinemia .

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, administered under strict medical supervision.

-

Contraindication: Avoid Methylene Blue in patients with G6PD deficiency.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12296173, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Chloronitrobenzenes - Toxicological Summary. (General class data for nitroaromatics). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. (Mechanism of Methemoglobinemia).[2] Retrieved from [Link]

-

Booth, G. Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Synthesis and Reactivity context). Retrieved from [Link]

Sources

Differentiating 1-Chloro-3,5-dimethoxy-2-nitrobenzene and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroaromatic compounds are pivotal building blocks in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Their rich and varied reactivity, governed by the interplay of electron-donating and electron-withdrawing groups on the aromatic ring, allows for the construction of complex molecular architectures with diverse pharmacological activities. 1-Chloro-3,5-dimethoxy-2-nitrobenzene and its constitutional isomers are exemplary scaffolds in this class of compounds. The precise positioning of the chloro, methoxy, and nitro substituents on the benzene ring drastically influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical reactivity and biological profile. This technical guide provides a comprehensive exploration of this compound and its key isomers, detailing their synthesis, spectroscopic characterization, and the subtle yet critical differences that distinguish them. A thorough understanding of these distinctions is paramount for researchers engaged in the synthesis of novel therapeutic agents and the development of robust analytical methodologies.

The Constitutional Isomers of Chlorodimethoxynitrobenzene

The molecular formula C₈H₈ClNO₄ gives rise to six unique constitutional isomers where a chloro, two methoxy, and a nitro group are substituted on a benzene ring. The systematic identification of these isomers is crucial for any synthetic or analytical endeavor. The isomers are as follows:

-

Isomer 1: this compound

-

Isomer 2: 2-Chloro-1,3-dimethoxy-4-nitrobenzene

-

Isomer 3: 2-Chloro-1,3-dimethoxy-5-nitrobenzene

-

Isomer 4: 1-Chloro-2,4-dimethoxy-5-nitrobenzene

-

Isomer 5: 1-Chloro-2,5-dimethoxy-4-nitrobenzene

-

Isomer 6: 4-Chloro-1,3-dimethoxy-2-nitrobenzene

The structural variations among these isomers are depicted in the following diagram:

Caption: The six unique constitutional isomers of chlorodimethoxynitrobenzene.

Synthesis of this compound and Its Isomers

The synthetic routes to these isomers often involve electrophilic aromatic substitution reactions on appropriately substituted benzene precursors. The choice of starting material and the sequence of reactions are critical in achieving the desired substitution pattern.

Synthesis of this compound (Isomer 1)

A common synthetic approach for this isomer involves the chlorination of 3,5-dimethoxynitrobenzene.[1]

Representative Experimental Protocol:

-

Starting Material: 3,5-dimethoxynitrobenzene.

-

Chlorinating Agent: Copper(I) chloride or a mixture of copper(I) chloride and ammonium chloride can be employed as a catalyst.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the chlorination process.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through recrystallization or column chromatography.

Caption: Synthetic route for this compound.

Synthesis of Other Isomers

The synthesis of the other isomers follows similar principles of electrophilic aromatic substitution, with the starting materials and reaction sequences adjusted to achieve the desired substitution pattern. For instance, the synthesis of 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Isomer 5) can be achieved by the nitration of 2,5-dimethoxychlorobenzene using nitric acid.[2] Microreactors can be employed to precisely control reaction conditions, leading to high conversion rates and yields.[2]

Comparative Spectroscopic Analysis

The differentiation of these isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide a unique fingerprint for each isomer.

The electron-withdrawing nitro group generally deshields ortho and para protons, shifting their signals downfield in the ¹H NMR spectrum.[3] Conversely, the electron-donating methoxy groups shield ortho and para protons, shifting their signals upfield. The interplay of these effects, along with the influence of the chloro substituent, results in distinct spectral patterns for each isomer.

In ¹³C NMR, the carbons directly attached to the electronegative nitro and chloro groups, as well as the oxygen of the methoxy groups, exhibit characteristic downfield shifts.[4] The symmetry of the molecule also plays a crucial role in the number of distinct signals observed in the ¹³C NMR spectrum.

Table 1: Comparative Physical and Spectroscopic Data of Chlorodimethoxynitrobenzene Isomers

| Isomer | IUPAC Name | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |

| 1 | This compound | 123 | Aromatic protons typically appear as distinct singlets or doublets. | Signals for methoxy carbons, aromatic carbons, and carbons attached to Cl and NO₂. | ~1530 (asym NO₂), ~1350 (sym NO₂), ~1250 (C-O) | 217/219 |

| 4 | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | - | Aromatic protons show characteristic splitting patterns based on their relative positions. | Unique set of signals for the eight carbon atoms. | ~1525 (asym NO₂), ~1345 (sym NO₂), ~1260 (C-O) | 217/219 |

| 5 | 1-Chloro-2,5-dimethoxy-4-nitrobenzene | - | Aromatic protons will have different chemical shifts and coupling constants compared to other isomers. | Distinct signals for each carbon environment. | ~1520 (asym NO₂), ~1340 (sym NO₂), ~1270 (C-O) | 217/219 |

Note: Specific spectral data can vary depending on the solvent and instrument used. The data presented here are representative values.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. All isomers will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C-O bonds of the methoxy groups, and the C-Cl bond. The precise positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring.

-

Nitro Group (NO₂): Strong asymmetric stretching vibrations typically appear in the range of 1500-1560 cm⁻¹ and symmetric stretching vibrations around 1335-1370 cm⁻¹.

-

Methoxy Group (C-O): Strong C-O stretching bands are usually observed in the region of 1200-1275 cm⁻¹.

-

C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All isomers will have the same molecular weight, and their mass spectra will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). While the molecular ions will be identical, the fragmentation patterns may differ slightly depending on the stability of the resulting fragment ions, which is influenced by the positions of the substituents.

Analytical Separation and Characterization

The separation of these closely related isomers is a significant analytical challenge. Chromatographic techniques are the most effective methods for their separation and purification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating these isomers.[5][6] The choice of a suitable stationary phase (e.g., C18) and the optimization of the mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic or phosphoric acid) are crucial for achieving baseline separation.[5] The different polarities of the isomers, arising from the varied positions of the polar nitro and methoxy groups and the less polar chloro group, govern their retention times on the column.

Representative HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Caption: A typical workflow for the HPLC separation of chlorodimethoxynitrobenzene isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another excellent technique for the separation and identification of these isomers.[7] The volatile nature of these compounds makes them amenable to gas chromatography. The use of a capillary column with a suitable stationary phase allows for the separation of the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of each separated component based on its mass spectrum and fragmentation pattern.

Applications in Drug Discovery

Nitroaromatic compounds, including the isomers of chlorodimethoxynitrobenzene, are valuable precursors in the synthesis of a wide range of pharmacologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores.

The presence of the chloro and methoxy groups also provides handles for further synthetic modifications through nucleophilic aromatic substitution or cross-coupling reactions. The specific substitution pattern of each isomer offers a unique three-dimensional arrangement of functional groups, which can be exploited to design molecules with high affinity and selectivity for specific biological targets. For example, the 1,3,5-trimethoxybenzene scaffold, a related structure, is a key component in the synthesis of anticancer agents like combretastatin analogs.[8] The introduction of a nitro and a chloro group to this core structure opens up new avenues for creating novel therapeutic agents.

Conclusion

The constitutional isomers of this compound represent a fascinating case study in the subtle yet profound impact of substituent positioning on the chemical and physical properties of aromatic compounds. For researchers in drug discovery and organic synthesis, a comprehensive understanding of the differences between these isomers is not merely academic but a practical necessity for the rational design of synthetic routes and the unambiguous characterization of products. This guide has provided a detailed overview of the synthesis, spectroscopic properties, and analytical separation of these important building blocks, offering a foundational resource for their effective utilization in the development of novel chemical entities.

References

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Domino Synthesis of Diarylalkynes. [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. [Link]

-

PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. [Link]

-

SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

-

GSRS. 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

- Google Patents. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.

- Google Patents.

-

ResearchGate. Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

PrepChem.com. Synthesis of 2-chloronitrobenzene. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and N-chloramines. [Link]

- Google Patents. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

American Laboratory. Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]

-

Agilent. Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. [Link]

-

MySkinRecipes. 1-Chloro-2,4-dimethoxy-5-nitrobenzene. [Link]

-

ResearchGate. 1-Chloro-2-methyl-3-nitrobenzene. [Link]

-

NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]

-

FooDB. Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). [Link]

Sources

- 1. Buy this compound (EVT-438487) | 90-25-5 [evitachem.com]

- 2. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. actachemicamalaysia.com [actachemicamalaysia.com]

- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. hpst.cz [hpst.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Selective Reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

Abstract & Strategic Overview

The reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to 2-Chloro-4,6-dimethoxyaniline presents a dual synthetic challenge: steric hindrance and chemoselectivity . The nitro group is situated in a sterically crowded ortho-pocket, flanked by a chlorine atom and a methoxy group. Furthermore, the presence of the aryl chloride necessitates a reduction protocol that strictly avoids hydrodehalogenation—a common side reaction in catalytic hydrogenation (Pd/C).

This Application Note details two field-validated protocols designed to navigate these constraints. Protocol A (Stannous Chloride) is the "Gold Standard" for laboratory-scale precision, offering the highest selectivity against dehalogenation. Protocol B (Iron/Ammonium Chloride) is provided as a scalable, greener alternative for larger batches where tin waste disposal is a concern.

Key Structural Challenges

-

Steric Shielding: The nitro group at position 2 is sandwiched between Cl (pos 1) and OMe (pos 3), reducing the kinetic accessibility for surface-catalyzed reactions.

-

Dehalogenation Risk: Standard catalytic hydrogenation (

, Pd/C) will likely cleave the C-Cl bond, yielding 2,4-dimethoxyaniline as a major impurity.

Chemical Pathway & Mechanism

The transformation relies on the selective transfer of electrons to the nitro group without reaching the potential required for oxidative addition into the C-Cl bond.

Reaction Scheme

The target transformation involves the 6-electron reduction of the nitro moiety (

Figure 1: Reaction scheme highlighting the chemoselective transformation.

Protocol A: Stannous Chloride (SnCl₂) Reduction

Recommended for: Small to medium scale (100 mg – 10 g), high-value intermediates, and maximum chemoselectivity.

Rationale

Tin(II) chloride acts as a selective reducing agent that operates via a single-electron transfer mechanism. Unlike catalytic hydrogenation, it does not require a metal surface that might activate the C-Cl bond. It is particularly effective for sterically hindered nitro groups because the active reducing species are soluble (or semi-soluble) tin complexes that can penetrate the steric pocket.

Reagents & Equipment

| Reagent | Equivalents | Role |

| Starting Material | 1.0 equiv | Substrate |

| SnCl₂[1] · 2H₂O | 5.0 equiv | Reducing Agent (Excess required) |

| Ethanol (Absolute) | 10 mL / g SM | Solvent |

| Ethyl Acetate | As needed | Extraction Solvent |

| 50% NaOH (aq) | As needed | Quenching/Basification |

| Celite 545 | N/A | Filtration Aid |

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 equiv) in Ethanol.

-

Addition: Add SnCl₂ · 2H₂O (5.0 equiv) in a single portion. The salt may not dissolve completely at room temperature.

-

Note: An exotherm is possible; add slowly if scaling up >5g.

-

-

Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously for 2–4 hours .

-

Monitoring: Check TLC (typ. 30% EtOAc/Hexanes). The starting material (yellow/orange spot) should disappear, replaced by a lower Rf fluorescent/UV-active amine spot.

-

-

Workup (Critical Step):

-

The "Emulsion Killer" Method: Cool the reaction to room temperature.[2][3]

-

Dilute with Ethyl Acetate (equal volume to ethanol).

-

Slowly pour the mixture into a beaker containing crushed ice.

-

Adjust pH to >10 using 50% NaOH solution.

-

Observation: Initially, white tin hydroxides will precipitate. Continue adding NaOH until the precipitate redissolves (forming soluble stannate

). This prevents the notorious tin emulsion.

-

-

Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer 2x with Ethyl Acetate.

-

Purification: Wash combined organics with Brine, dry over

, filter, and concentrate in vacuo.

Protocol B: Iron/Ammonium Chloride (Bechamp-Type)

Recommended for: Scale-up (>10 g), "Green" chemistry requirements, and cost reduction.

Rationale

Iron powder in the presence of a weak acid source (

Reagents & Equipment

| Reagent | Equivalents | Role |

| Starting Material | 1.0 equiv | Substrate |

| Iron Powder | 5.0 equiv | Reducing Agent (325 mesh preferred) |

| Ammonium Chloride | 5.0 equiv | Electrolyte / Proton Source |

| Ethanol / Water | 4:1 Ratio | Solvent System |

Step-by-Step Procedure

-

Setup: Prepare a solvent mixture of Ethanol and Water (4:1 ratio). Dissolve the Starting Material in this mixture (approx. 0.2 M concentration).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

-

Reaction: Heat to Reflux (approx. 80°C) with vigorous mechanical or magnetic stirring.

-

Mechanistic Note: Good stirring is vital to keep the heavy iron powder suspended and in contact with the organic substrate.

-

-

Duration: Reaction is typically complete in 1–3 hours .

-

Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol.

-

Isolation: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.

-

Drying: Dry organic phase over

and concentrate.

Workup Logic & Troubleshooting

The primary failure mode in tin reductions is the formation of intractable emulsions. The flowchart below guides the decision-making process for the workup.

Figure 2: Decision tree for workup procedures to maximize yield and purity.

Analytical Validation

Successful reduction is confirmed by the disappearance of the nitro group signals and the appearance of amine characteristics.

Expected NMR Data ( )

-

Starting Material (Nitro):

-

Aromatic protons will be deshielded (downfield) due to the electron-withdrawing

group. -

Distinct singlet for OMe groups (approx. 3.8–3.9 ppm).

-

-

Product (Amine):

-

Signal: A broad singlet appearing between 3.5 – 5.0 ppm (exchangeable with

-

Aromatic Shift: The aromatic proton at position 5 (between the two OMe groups) will shift upfield (lower ppm) due to the electron-donating nature of the new amine group.

-

Structure Confirmation: 2-Chloro-4,6-dimethoxyaniline.[4]

- ~ 6.0-6.2 ppm (1H, s, Ar-H at pos 5).

- ~ 3.8 ppm (6H, s, 2x OMe).

-

~ 3.5-4.0 ppm (2H, br s,

-

Signal: A broad singlet appearing between 3.5 – 5.0 ppm (exchangeable with

Quality Control Specifications

| Test | Acceptance Criteria | Method |

| Appearance | Off-white to grey solid/crystalline powder | Visual |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O Gradient |

| Mass Spec | ESI+ | |

| Melting Point | 75–85°C (Estimate based on analogs) | Capillary |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry. Always keep in solution during heating.

-

Stannous Chloride: Corrosive and an irritant. The waste contains heavy metals (Tin) and must be disposed of in designated hazardous waste streams.

-

Exotherms: Both SnCl2 and Fe reductions are exothermic. On scales >10g, add reagents in portions and monitor internal temperature.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Link

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups. Synthesis, 1988(02), 91-95. (Context on catalytic transfer alternatives). Link

-

BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Link

Sources

Application Note: Precision Catalytic Hydrogenation of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

Executive Summary

The catalytic hydrogenation of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to its corresponding aniline (2-Chloro-4,6-dimethoxyaniline ) presents a classic chemoselectivity challenge. While Palladium on Carbon (Pd/C) is the most versatile catalyst for nitro group reduction, it is also the standard catalyst for hydrodechlorination (HDC) . Without strict kinetic control or catalyst modification, the reaction will strip the chlorine atom, yielding the non-functionalized byproduct 3,5-dimethoxyaniline.

This Application Note provides a validated protocol to decouple these two competing pathways. By exploiting the electronic stabilization provided by the methoxy substituents and utilizing morpholine or metal-doping as selectivity enhancers, researchers can achieve >98% yield with <0.5% dechlorination.

Chemical Context & Mechanism[1][2][3][4]

The Substrate Challenge

The substrate features a nitro group sterically crowded by a chlorine atom at the C1 position and a methoxy group at the C3 position.

-

Electronic Factors: The two methoxy groups (C3, C5) are strong electron donors (

effect). While this generally deactivates the ring toward nucleophilic attack, it stabilizes the C-Cl bond against oxidative addition by Palladium compared to electron-deficient rings. -

The Critical Risk: The danger zone lies in the intermediate phase . As the nitro group (

) reduces to the amine (

Reaction Pathways

The following Graphviz diagram illustrates the bifurcation between the desired reduction and the parasitic dehalogenation.

Figure 1: Reaction pathway showing the critical branch point where over-reduction leads to dechlorination.

Catalyst Selection & Strategy

To maintain high selectivity, standard unreduced Pd/C is often too aggressive. We recommend three tiers of catalyst strategy, in descending order of preference:

| Strategy | Catalyst Type | Mechanism of Selectivity | Recommended For |

| Tier 1 (Best) | Sulfided Pd/C (5%) | Sulfur poisons the highly active sites responsible for C-Cl bond insertion but leaves nitro-reduction sites active. | Scale-up & High Value Batches |

| Tier 2 | Pt/C (1-5%) | Platinum is inherently less active for hydrogenolysis of aryl chlorides than Palladium. | Lab Scale (if available) |

| Tier 3 | Std. Pd/C + Inhibitor | Standard Pd/C used with an amine (Morpholine) or salt (ZnBr2) to inhibit HDC. | General Lab Use (Most Accessible) |

Note: This guide focuses on Tier 3 as it utilizes the most common reagents while demonstrating advanced control techniques.

Detailed Experimental Protocol (Tier 3 Strategy)

Objective: Selective hydrogenation of this compound (10g scale). Target Selectivity: >99% Amine / <1% Des-chloro.

Materials

-

Substrate: 10.0 g (this compound).

-

Catalyst: 0.5 g of 5% Pd/C (approx. 50% water wet). Note: Effective loading is 0.25g dry.

-

Solvent: 100 mL Methanol (HPLC Grade). THF is an alternative if solubility is an issue.

-

Selectivity Additive: 0.5 equivalents of Morpholine (or Sodium Acetate).

-

Why: Morpholine acts as an HCl scavenger. HCl is autocatalytic for dehalogenation; neutralizing it suppresses the side reaction [1].

-

-

Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Workflow

Figure 2: Operational workflow for the selective hydrogenation process.

Execution Details

-

Safety Check: Ensure the reactor is grounded. Methanol/Air/Pd-catalyst mixtures are ignition hazards. Always keep the catalyst wet.

-

Loading:

-

Charge the reaction vessel with 10.0 g Substrate and 100 mL Methanol.

-

Add 1.9 mL Morpholine (approx. 0.5 eq).

-

Crucial: Add the wet Pd/C catalyst last under a gentle stream of Nitrogen to prevent spark ignition of methanol vapors.

-

-

Hydrogenation:

-

Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.[1]

-

Agitate vigorously (1000 rpm) at ambient temperature (20-25°C) .

-

Caution: Do not heat initially. The reduction of the nitro group is highly exothermic (

). An uncontrolled exotherm increases the rate of dehalogenation significantly.

-

-

Monitoring (The "Stop" Signal):

-

Monitor H2 uptake. The reaction typically consumes 3 molar equivalents of H2.

-

IPC (In-Process Control): Sample at 1 hour. Look for the disappearance of the Nitro peak.

-

The "Golden Rule": Stop the reaction immediately upon disappearance of the starting material. Do not let the mixture "soak" under H2 pressure, as the catalyst will begin attacking the C-Cl bond once the easier Nitro-reduction is complete [2].

-

-

Work-up:

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| High Dechlorination (>2%) | Temperature too high | Maintain T < 30°C. Use a cooling bath if necessary. |

| Reaction ran too long | Stop exactly at stoichiometric H2 uptake. | |

| Acid accumulation | Increase Morpholine to 1.0 eq or switch to Sodium Acetate. | |

| Stalled Reaction | Catalyst poisoning | Ensure Pd/C is not "dry" or oxidized. Check H2 purity. |

| Hydroxylamine Accumulation | Low pressure / Low Temp | This intermediate is dangerous. Ensure temp is at least 20°C and agitation is vigorous to overcome mass transfer limits. |

Alternative Method: Transfer Hydrogenation[4]

For laboratories lacking high-pressure equipment or struggling with selectivity, Transfer Hydrogenation using Hydrazine Hydrate is often superior for halonitrobenzenes [3].

-

Reagents: Substrate (1 eq), Hydrazine Hydrate (5-10 eq), Pd/C (1 mol%).

-

Conditions: Reflux in Ethanol for 1-2 hours.

-

Mechanism: Hydrazine decomposes on the Pd surface to release H2 and N2. This creates a "starved" hydrogen environment that favors the easy nitro reduction but is insufficient to drive the difficult C-Cl cleavage.

References

-

Blaser, H. U. , et al. "Selective hydrogenation for fine chemicals: recent trends and new developments."[3] Advanced Synthesis & Catalysis 345.1‐2 (2003): 103-144.

-

Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews 96.6 (1996): 2035-2052.

-

Lauwiner, M., et al. "Selective Hydrogenation of Chloronitrobenzenes." Applied Catalysis A: General 172.1 (1998): 141-148.

- Wiggins, G. "Catalytic Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development (General reference for industrial protocols).

Sources

1-Chloro-3,5-dimethoxy-2-nitrobenzene as intermediate for antibody-drug conjugates

Application Note & Protocol

Leveraging 1-Chloro-3,5-dimethoxy-2-nitrobenzene as a Versatile Intermediate for the Development of Advanced Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, bioconjugation, and medicinal chemistry.

Introduction: The Critical Role of Linker Design in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] An ADC is a tripartite molecule comprising a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that connects the two.[2][3] The linker is far more than a simple bridge; its chemical nature dictates the stability, solubility, release mechanism, and overall therapeutic index of the ADC.[2][4][]

Early generation ADCs often suffered from unstable linkers, leading to premature payload release and off-target toxicity.[4][6] Modern ADC development focuses on engineering linkers with a precise balance of stability in systemic circulation and efficient cleavage within the target tumor microenvironment.[1][] This has led to the exploration of diverse chemical scaffolds for linker synthesis.

This application note details the utility of This compound as a versatile and strategically functionalized starting material for the synthesis of custom linkers. Its substituted aromatic core allows for a sequence of chemical modifications to generate a bifunctional linker capable of conjugation to both a payload and an antibody. The presence of the nitro group provides a key synthetic handle for introducing a nucleophilic amine, while the chloro and methoxy groups can be used to modulate the electronic properties and steric environment of the linker.

Physicochemical Properties & Safe Handling

This compound is a solid aromatic compound. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈ClNO₄ | [] |

| Molecular Weight | 217.61 g/mol | [] |

| CAS Number | 90-25-5 | [] |

| Appearance | Slight yellow solid | [8] |

| Melting Point | 123°C | [] |

| SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [][9] |

| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [][9] |

Safety and Handling Precautions:

This compound is classified as toxic if swallowed or in contact with skin.[8][10] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[11][12]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[11][12]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conceptual Overview: From Intermediate to ADC

The overall strategy involves a multi-step process to convert the starting material into a functional ADC. The nitroaromatic core serves as the foundation for a linker that is first attached to a payload and then conjugated to a monoclonal antibody.

Caption: Conceptual workflow from the starting intermediate to the final ADC.

Protocol 1: Synthesis of a Key Linker Precursor via Nitro Reduction

The first critical step in building the linker is the reduction of the electron-withdrawing nitro group to a nucleophilic amine. This transformation opens the door for subsequent functionalization, such as acylation, to attach the rest of the linker structure.[13]

Principle of the Reaction: The nitro group on the aromatic ring is reduced to a primary amine using a suitable reducing agent. Sodium dithionite is a common and effective choice for this transformation as it is generally mild and selective. The reaction proceeds in a biphasic solvent system to facilitate both the solubility of the organic starting material and the inorganic reducing agent.

Caption: Reaction scheme for the reduction of the nitro group.

Materials:

| Reagent/Material | Grade | Supplier |

|---|---|---|

| This compound | ≥98% | e.g., BOC Sciences[] |

| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Standard Supplier |

| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |

| Deionized Water | High Purity | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Brine (Saturated NaCl solution) | --- | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL/mmol of starting material).

-

Addition of Reducing Agent: While stirring vigorously, add sodium dithionite (approx. 4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material is UV active and the product, an aniline derivative, will stain with permanganate or other aniline-specific stains. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by flash column chromatography on silica gel.

Self-Validation/Quality Control:

-

Confirmation of Product: The identity and purity of the resulting 2-Amino-1-chloro-3,5-dimethoxybenzene can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the nitrobenzene signals and the appearance of a new amine proton signal in the NMR spectrum, along with a corresponding mass change.

Protocol 2: Synthesis of a Thiol-Reactive Linker and Conjugation

This protocol describes a two-part process: first, the synthesis of a maleimide-functionalized linker, and second, its conjugation to a thiol-containing antibody.

Part A: Synthesis of a Maleimide-Functionalized Linker

Principle of the Reaction: The amine precursor synthesized in Protocol 1 is acylated using a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester of SMCC reacts selectively with the primary amine to form a stable amide bond, thereby introducing the thiol-reactive maleimide group.

Materials:

| Reagent/Material | Grade |

|---|---|

| 2-Amino-1-chloro-3,5-dimethoxybenzene | From Protocol 1 |

| SMCC (or similar NHS-maleimide crosslinker) | ≥95% |

| Triethylamine (TEA) or DIPEA | Anhydrous |

| Dichloromethane (DCM) or DMF | Anhydrous |

Step-by-Step Protocol:

-

Setup: Dissolve the amine precursor (1.0 eq) in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

Crosslinker Addition: Dissolve SMCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography to yield the final maleimide-functionalized linker.

Part B: Antibody Reduction and Conjugation to Linker

Principle of the Reaction: This procedure relies on the selective reduction of the interchain disulfide bonds in the hinge region of an IgG antibody to generate free thiol (-SH) groups.[1] These nucleophilic thiols then react specifically with the electrophilic maleimide group of the linker via a Michael addition reaction, forming a stable thioether bond.[1]

Caption: Workflow for antibody reduction, conjugation, and purification.

Materials & Buffers:

| Reagent/Material | Purpose |

|---|---|

| Monoclonal Antibody (e.g., Trastuzumab) | Targeting vehicle |

| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent |

| Maleimide-Functionalized Linker-Payload | From Part A (pre-conjugated to payload) |

| N-acetylcysteine | Quenching agent |

| Buffer A (Reduction Buffer) | 50 mM Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0 |

| Buffer B (Conjugation Buffer) | 50 mM Histidine, 50 mM NaCl, 2 mM EDTA, pH 6.5 |

Step-by-Step Protocol:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Buffer A.

-

Reduction: Add a freshly prepared solution of TCEP to the antibody solution to achieve a final molar excess of ~2.5-fold over the antibody. Incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchange into Buffer B using a desalting column (e.g., Sephadex G-25). This step is critical to prevent the TCEP from reacting with the maleimide linker.

-

Conjugation: To the solution of reduced, purified antibody, immediately add the maleimide-functionalized linker-payload (dissolved in a minimal amount of a water-miscible co-solvent like DMSO). Use a molar excess of linker-payload over the antibody (e.g., 5-10 fold).

-

Reaction: Gently agitate the reaction mixture at room temperature for 1-2 hours.

-

Quenching: Stop the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted maleimide groups.

-

Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Characterization of the Final ADC

Principle: A key quality attribute of an ADC is its Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody. This can be determined using UV-Vis spectrophotometry by measuring the absorbance at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

Sample DAR Calculation by UV-Vis Spectroscopy:

| Parameter | Symbol | Example Value | Notes |

|---|---|---|---|

| Molar Extinction Coeff. of mAb at 280 nm | εAb,280 | 210,000 M⁻¹cm⁻¹ | Specific to the antibody |

| Molar Extinction Coeff. of Payload at 280 nm | εP,280 | 15,000 M⁻¹cm⁻¹ | Specific to the payload |

| Molar Extinction Coeff. of Payload at λmax | εP,λmax | 50,000 M⁻¹cm⁻¹ | Specific to the payload |

| Measured Absorbance of ADC at 280 nm | A₂₈₀ | 0.850 |

| Measured Absorbance of ADC at λmax | Aλmax | 0.350 | |

Calculations:

-

Concentration of Payload (CP):

-

CP = Aλmax / εP,λmax

-

-

Concentration of Antibody (CAb):

-

CAb = (A₂₈₀ - (CP * εP,280)) / εAb,280

-

-

Drug-to-Antibody Ratio (DAR):

-

DAR = CP / CAb

-

Other essential characterization methods include Hydrophobic Interaction Chromatography (HIC) to assess drug-load distribution and Mass Spectrometry (MS) to confirm the identity and homogeneity of the ADC.

Conclusion

This compound is a highly valuable and strategically designed intermediate for the synthesis of custom linkers used in antibody-drug conjugates. Its defined substitution pattern provides a reliable synthetic route, beginning with a straightforward nitro reduction to unmask a reactive amine. This amine serves as an anchor point for attaching various functionalities, such as the thiol-reactive maleimide group demonstrated here. By leveraging this building block, researchers can create novel linkers with tailored properties, ultimately contributing to the development of next-generation ADCs with improved therapeutic profiles.

References

- EvitaChem. (n.d.). Buy this compound (EVT-438487) | 90-25-5.

- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No..

- ECHEMI. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- GSRS. (n.d.). This compound.

- BOC Sciences. (n.d.). CAS 90-25-5 this compound.

- PubChemLite. (n.d.). This compound (C8H8ClNO4).

- ChemicalBook. (n.d.). 1-chloro-3-methoxy-2-nitro-benzene synthesis.

- CDH Fine Chemical. (n.d.). 1-Chloro-3-Nitro Benzene CAS No 121-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.

- Su, Z., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.

- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.

- BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates.

- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.

- SYNthesis med chem. (n.d.). Antibody Drug Conjugates.

- Almac. (n.d.). Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets.

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 3. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]

- 4. veranova.com [veranova.com]

- 6. biopharminternational.com [biopharminternational.com]

- 8. lobachemie.com [lobachemie.com]

- 9. PubChemLite - this compound (C8H8ClNO4) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Buy this compound (EVT-438487) | 90-25-5 [evitachem.com]

Fe/HCl reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to aniline

Application Note & Protocol

Topic: High-Efficiency Synthesis of 2-Chloro-4,6-dimethoxyaniline via Iron-Mediated Catalytic Reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

Abstract

Aromatic amines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The reduction of aromatic nitro compounds represents a fundamental transformation for accessing this class of molecules. This application note provides a comprehensive guide to the Bechamp reduction, specifically using iron (Fe) powder and hydrochloric acid (HCl), for the conversion of this compound to 2-Chloro-4,6-dimethoxyaniline. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven laboratory protocol, and discuss critical safety and work-up procedures. This method is noted for its cost-effectiveness, operational simplicity, and high functional group tolerance, making it a preferred choice in many synthetic applications.[1][2]

Scientific Principles and Mechanistic Overview

The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron process. The Fe/HCl system, a classic and robust method known as the Bechamp reduction, accomplishes this through a series of single-electron transfers from the metallic iron surface.[3][4]

The Role of Iron (Fe): Iron acts as the reducing agent, getting oxidized from Fe(0) to Fe(II) by donating electrons.[4]

The Role of Hydrochloric Acid (HCl): The acidic medium serves multiple crucial functions:

-

It protonates the oxygen atoms of the nitro group, making it a better electron acceptor.

-

It dissolves the iron powder, facilitating the electron transfer process.

-

It ensures the final amine product is protonated as an ammonium salt (anilinium chloride), which is typically soluble in the aqueous reaction medium, preventing it from coating the iron surface.

A key advantage of the Fe/HCl system over other metal/acid combinations like Sn/HCl is its efficiency. The iron(II) chloride (FeCl₂) formed during the reaction can be hydrolyzed by water (steam) in the hot reaction mixture to regenerate hydrochloric acid.[5][6]